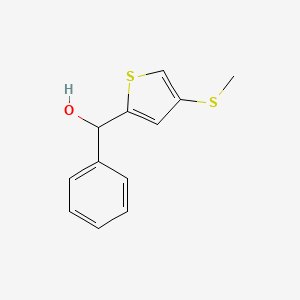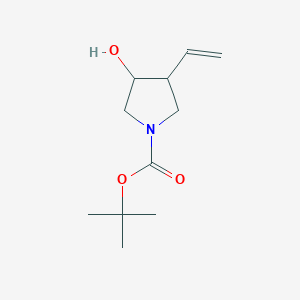
Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate (CAS No. 1824536-50-6) is a chemical compound with the molecular formula C₁₁H₁₉NO₃. It has a molecular weight of 213.27 g/mol. This compound belongs to the class of pyrrolidine derivatives and features a tert-butyl group, an ethenyl (vinyl) group, and a hydroxyl group attached to the pyrrolidine ring .
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate involves several steps. One common approach is the condensation of tert-butyl 3-aminopyrrolidine-1-carboxylate with an appropriate aldehyde or ketone containing the ethenyl group. The reaction typically proceeds under mild conditions, and the resulting product can be isolated and purified .
Industrial Production:: While there isn’t extensive information on large-scale industrial production, researchers and pharmaceutical companies may synthesize this compound for specific applications.
Analyse Des Réactions Chimiques
Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The tert-butyl group or the ethenyl group can be substituted. Common reagents and conditions depend on the specific transformation desired.
Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.
Applications De Recherche Scientifique
Chemistry::
Building Block: Researchers use tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate as a building block for more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Drug Development: Scientists explore its potential as a precursor for drug candidates.
Bioconjugation: The hydroxyl group allows for bioconjugation to biomolecules.
Fine Chemicals: It finds applications in the synthesis of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The specific mechanism of action for tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate depends on its context. It could interact with enzymes, receptors, or other cellular components. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, compounds with similar functional groups or structural features include:
- tert-butyl 3-aminopyrrolidine-1-carboxylate
- Other pyrrolidine derivatives with hydroxyl or vinyl groups
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h5,8-9,13H,1,6-7H2,2-4H3 |
Clé InChI |
GCYDMFDUULNBMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


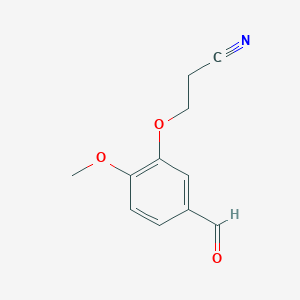
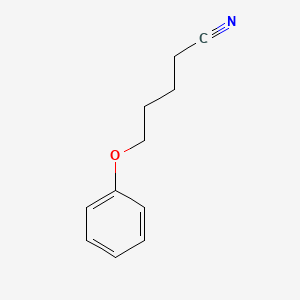
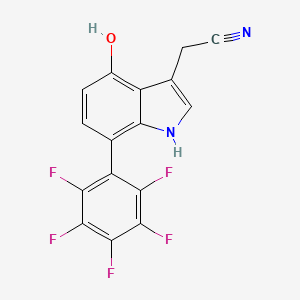
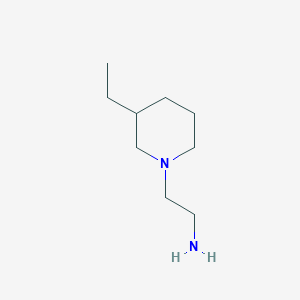

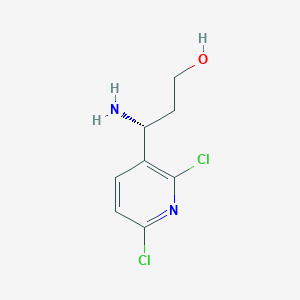
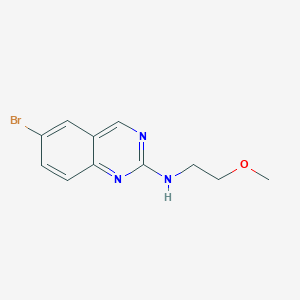

![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)
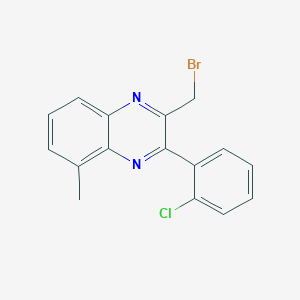

![(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)
